5,11,14-Eicosatrienoic acid

Vue d'ensemble

Description

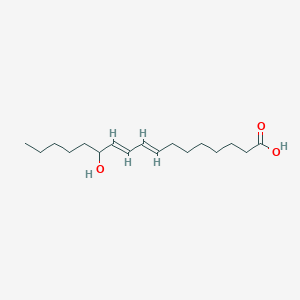

5,11,14-Eicosatrienoic acid is a polyunsaturated fatty acid found in various natural sources including maritime pine (Pinus pinaster) seed oil, gymnospermae leaves and seeds, and freshwater gastropods . It belongs to the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication .

Synthesis Analysis

The synthesis of 5,11,14-Eicosatrienoic acid involves the oxidation of polyunsaturated fatty acids (PUFAs). Specifically, the pathways involving lipoxygenase enzymes are critical. These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Molecular Structure Analysis

The molecular structure of 5,11,14-Eicosatrienoic acid is complex due to its polyunsaturated nature. It contains 20 carbons and 3 double bonds . The molecular weight of its methyl ester derivative is 318.4935 .

Chemical Reactions Analysis

5,11,14-Eicosatrienoic acid is involved in numerous chemical reactions, particularly those involving lipoxygenase enzymes. These reactions lead to the production of various eicosanoids, which play crucial roles in biological processes .

Applications De Recherche Scientifique

5,11,14-Eicosatrienoic acid undergoes oxygenation by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase, leading to the formation of various metabolites including hydroxyeicosatrienoic acids and epoxy-hydroxy acids. These metabolites have potential biological significance in prostaglandin biosynthesis and oxylipin formation (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).

The acid has been shown to undergo de novo biosynthesis in insects such as the cockroach Periplaneta americana and the cricket Teleogryllus commodus, suggesting its role in the metabolic pathways of polyunsaturated fatty acids in these species (Jurenka, de Renobales, & Blomquist, 1987); (Jurenka, Stanley-Samuelson, Loher, & Blomquist, 1988).

In rats, ethyl 5,11,14-eicosatrienoate can be transformed into arachidonate, indicating its potential role in fatty acid metabolism (Takagi, 1965).

Conversion of 5,11,14-Eicosatrienoic acid to leukotrienes C3 and D3 has been observed in mouse mastocytoma cells. These leukotrienes have biological effects similar to those derived from arachidonic acid (Hammarström, 1981).

The compound is also involved in the biosynthesis of prostaglandins E1 and F1-alpha, indicating its importance in prostaglandin metabolism (Hamberg & Samuelsson, 1967).

Mécanisme D'action

The mechanism of action of 5,11,14-Eicosatrienoic acid is primarily through its role as a signaling molecule. It contributes to a lipid signaling complex widely responsible for inducing an inflammatory immune response . It’s also found to inhibit 12-lipoxygenase and trigger the release of Ca2+ from endoplasmic reticulum and other intracellular stores .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5E,11E,14E)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-CDCWTTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15541-36-3 | |

| Record name | Eicosa-5,11,14-trienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)

![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)